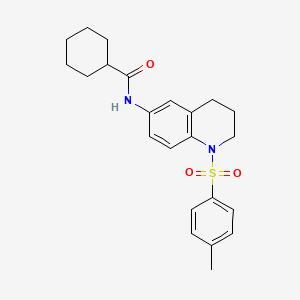

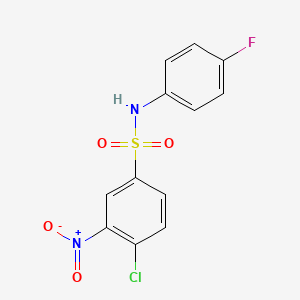

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as TQCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. TQCA is a member of the tetrahydroquinoline family and is known for its unique chemical structure, which makes it an attractive target for research.

Applications De Recherche Scientifique

Catalytic Processes

Cationic palladium(II)-catalyzed cyclization processes have been developed for the synthesis of tetrahydroquinoline derivatives, including compounds structurally related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide. These methods provide efficient routes to synthesize 3,4-cis-1,2,3,4-tetrahydroquinoline derivatives with high diastereoselectivity and enantioselectivity (Zhang, Han, & Lu, 2015).

Synthesis of Heterocycles

Explorations into the serendipitous formation of tetrahydroquinazoline derivatives through reactions involving palladium complexes underscore the diverse synthetic utility of compounds within the tetrahydroquinoline family. This research highlights the intricate pathways leading to the formation of complex heterocycles, which can be instrumental in the development of new pharmacological agents (Sanmartín-Matalobos et al., 2013).

Novel Synthetic Methods

Studies have demonstrated novel synthetic approaches for creating tetrahydroquinoline derivatives, including the utilization of palladium(II)-catalyzed reductive cyclization processes. These methods offer new pathways for generating chiral tetrahydroquinolines with significant potential in medicinal chemistry and drug development (Chen, Han, & Lu, 2019).

Development of HDAC Inhibitors

Research into 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines has identified potent histone deacetylase (HDAC) inhibitors, showcasing the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment. This work emphasizes the significance of these compounds in designing new inhibitors that exhibit marked antiproliferative activity against cancer cells (Liu et al., 2015).

Ligand Design for PET Radiotracers

The design of arylamide hybrids based on high-affinity σ2 receptor ligands presents a promising avenue for the development of PET radiotracers for tumor diagnosis. These studies provide insights into the structural requirements for σ2 receptor affinity and selectivity, offering a foundation for the development of diagnostic tools in oncology (Abate et al., 2011).

Antimicrobial Applications

Synthetic efforts have also extended to the development of tetrahydroquinoline derivatives with antimicrobial properties. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating the broader applicability of tetrahydroquinoline derivatives in addressing microbial resistance (Rajput & Sharma, 2021).

Propriétés

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h9-14,16,18H,2-8,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZRTKGXKACMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)

![4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene](/img/structure/B2628179.png)

![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)

![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)